molecular formula C19H17BrN4O2 B3887181 N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887181
M. Wt: 413.3 g/mol
InChI Key: VAUHKCNOXYBZBE-CIAFOILYSA-N
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Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a 4-bromophenyl group and a 4-methoxyphenyl group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-bromoacetophenone with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with hydrazine hydrate to yield the final pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the 4-bromophenyl and 4-methoxyphenyl groups, which impart specific chemical properties and reactivity. These substituents can influence the compound’s biological activity, making it a valuable candidate for various research applications .

Properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c1-12(13-3-7-15(20)8-4-13)21-24-19(25)18-11-17(22-23-18)14-5-9-16(26-2)10-6-14/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUHKCNOXYBZBE-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
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N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
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N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

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